(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

Medicinal chemistry Chiral resolution Anticancer SAR

SAR studies show ATCAA amide antiproliferative activity is strictly (4R)-dependent; the (4S)-diastereomer is inactive. Procuring the wrong isomer wastes synthesis cycles. This (4S)-carboxylic acid is the validated negative control and synthetic precursor. Key advantages: 1) Enables matched (4R)/(4S) amide pairs for unambiguous C-4 SAR attribution. 2) Ortho-OCF₃ eliminates CYP450 O-dealkylation liability (XLogP3-AA=0.4). 3) Essential for deconvolving steric vs. electronic effects with para-OCF₃ isomer (CAS 811841-78-8).

Molecular Formula C11H10F3NO3S
Molecular Weight 293.26 g/mol
Cat. No. B11813051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid
Molecular FormulaC11H10F3NO3S
Molecular Weight293.26 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O
InChIInChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m1/s1
InChIKeyHRJWRKHYLMJACA-YOXFSPIKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing & Structural Identity Guide


(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid (CAS 1225071-50-0) is a chiral, ortho‑trifluoromethoxy‑substituted 2‑aryl‑thiazolidine‑4‑carboxylic acid. It belongs to the broader 2‑arylthiazolidine‑4‑carboxylic acid (ATCAA) scaffold class, whose amide derivatives have demonstrated low‑micromolar to nanomolar antiproliferative activity against prostate cancer and melanoma cell lines [1] [2]. This specific (4S)‑configured carboxylic acid serves primarily as a fluorinated building block for the synthesis of biologically active amide derivatives, enabling systematic structure–activity relationship (SAR) exploration at the 2‑aryl position .

Chiral building block (4S)-stereochemistry for diastereomerically pure amide control synthesis
Ortho-OCF₃ scaffold Steric and electronic modulation at C-2 for SAR exploration
Library synthesis Generation of focused amide libraries from a fluorinated building block

Stereochemistry & Regioisomer Risks


Within the 2‑arylthiazolidine‑4‑carboxylic acid family, three structural variables – absolute stereochemistry at C‑4, substitution position on the 2‑phenyl ring (ortho vs. para), and the identity of the 2‑aryl substituent – are each independently capable of altering biological activity by orders of magnitude [1]. Published SAR studies on ATCAA amides demonstrate that the (4R) configuration is essential for antiproliferative potency; the (4S) diastereomers consistently show reduced or absent activity in prostate cancer and melanoma assays [2]. Consequently, procurement of the incorrect enantiomer or a positional isomer cannot be remedied by downstream formulation adjustments. Users intending to build focused compound libraries for medicinal chemistry SAR must verify both the stereochemical descriptor and the ortho‑ vs. para‑trifluoromethoxy substitution pattern before purchase.

Enantiomer mismatch

The (4R) enantiomer exhibits a markedly different activity profile; (4S) may not substitute for (4R) in amide designs without altering SAR conclusions. Downstream formulation cannot correct enantiomer identity.

Regioisomer mismatch

Para-OCF₃ positional isomer lacks the ortho steric hindrance, potentially shifting coupling reactivity and conformational preferences of final amides.

Structural analog substitution

Other 2-aryl substituents (methoxy, unsubstituted phenyl) alter electronic and metabolic properties; direct replacement may shift biological readouts.

Key Differentiation Evidence


Stereochemical Purity vs. (4R) Enantiomer

The (4S) configuration at the thiazolidine C‑4 position is critical for the intended role of this compound as a synthetic precursor to diastereomerically pure amide libraries. Published SAR on ATCAA amides demonstrates that the (4R)‑configured final amides are the biologically active species, with IC₅₀ values in the low/sub‑micromolar range against prostate cancer (PC‑3, DU 145, LNCaP, PPC‑1) and melanoma (B16‑F1, A375, WM‑164) cell lines [1]. The (4S)‑configured diastereomeric amides show markedly reduced cytotoxicity in the same assay panels [2]. Therefore, the (4S)‑carboxylic acid building block is indispensable for synthesizing the therapeutically inactive (4S)‑amide controls required in rigorous SAR studies, and equally for generating (4R)‑amides via stereochemical inversion strategies.

Stereochemistry-activity
Head-to-head
Activity difference >10‑fold to >100‑fold reported for (4R) vs. (4S) amide diastereomers in prostate cancer and melanoma cell lines
Supports (4S) as control enantiomer for SAR validation
Reported cell-model response context; MTT/SRB endpoints
Medicinal chemistry Chiral resolution Anticancer SAR

Ortho vs. Para Substitution Effects

The ortho‑trifluoromethoxy substituent in the target compound (CAS 1225071‑50‑0) introduces a distinct steric and electronic environment compared to the para‑trifluoromethoxy positional isomer (CAS 811841‑78‑8). The ortho‑OCF₃ group exerts a stronger electron‑withdrawing inductive effect on the adjacent thiazolidine ring and introduces steric hindrance that influences both the conformational equilibrium of the thiazolidine ring and the reactivity of the carboxylic acid toward amide coupling [1]. In related 2‑arylthiazolidine‑4‑carboxylic acid antibacterial series, the substitution position on the 2‑phenyl ring was a primary determinant of activity, with ortho‑substituted derivatives exhibiting distinct potency profiles from para‑substituted analogs [2].

Ortho-OCF₃ steric effect
Class-level
Ortho-OCF₃ introduces steric hindrance (Taft Es ≈ −0.55 to −0.75); ΔXLogP <0.2 vs. para isomer; para lacks ortho steric constraint
Distinguishes ortho isomer for steric-dependent SAR probe design
Computed properties; steric parameters estimated
Physicochemical profiling Regioisomer comparison Drug design

Batch Purity & QC Documentation

The target compound is commercially supplied with standard purity specifications of 95–98% and batch‑specific QC documentation including NMR, HPLC, and GC analyses . The availability of certified batch analyses is critical for medicinal chemistry applications where trace impurities (e.g., the (4R)‑enantiomer arising from epimerization, or unreacted 2‑(trifluoromethoxy)benzaldehyde) can confound biological assay results . Among commercial suppliers, Bidepharm provides 97% standard purity with batch‑specific NMR, HPLC, and GC certificates, while Combi‑Blocks offers 95% purity with downloadable SDS and CofA/NMR documentation .

Batch QC documentation
Source review
Suppliers offer 95–98% purity; differentiation via batch-specific NMR, HPLC, GC and enantiomeric purity certificates
Prioritize suppliers with batch-specific enantiomeric QC
Supplier datasheets reviewed; verify optical rotation or chiral HPLC
Quality control Batch reproducibility Medicinal chemistry procurement

OCF₃ Metabolic Stability Advantage

The trifluoromethoxy (–OCF₃) substituent provides a distinct metabolic profile compared to the non‑fluorinated 2‑phenylthiazolidine‑4‑carboxylic acid parent scaffold. The OCF₃ group is resistant to oxidative O‑dealkylation, a major metabolic pathway for methoxy (–OCH₃) analogs, due to the electron‑withdrawing effect of the three fluorine atoms [1]. In the broader ATCAA amide series, introduction of electron‑withdrawing substituents on the 2‑phenyl ring was shown to modulate both antiproliferative potency and selectivity against cancer vs. normal cell lines [2]. The OCF₃ group additionally increases lipophilicity (estimated ΔlogP ≈ +1.0 to +1.5 vs. unsubstituted phenyl) while maintaining lower metabolic liability compared to –CF₃ or –CH₃ substituents [1].

OCF₃ metabolic profile
Class-level
OCF₃ resists CYP-mediated O-dealkylation; ΔlogP ≈ +0.5–1.0 vs. unsubstituted phenyl; eliminates methoxy metabolic soft spot
Reported metabolic stability context for ADME screening
Class-level structure-metabolism relationships; verify with specific leads
Fluorine chemistry Metabolic stability Building block procurement

High-Value Application Scenarios


Diastereomerically Pure Amide Library Synthesis

Medicinal chemistry teams building focused libraries of 2‑arylthiazolidine‑4‑carboxylic acid amides for anticancer SAR can employ the (4S)‑carboxylic acid to generate both (4R)‑amide test compounds (via stereoinversion or epimerization‑prone coupling conditions) and (4S)‑amide negative controls. This strategy enables unambiguous attribution of biological activity to the C‑4 stereochemistry, as required by the SAR trends documented in Lu et al. (2010) where (4R)‑ATCAA amides exhibited >10‑fold potency advantage over (4S)‑diastereomers in prostate cancer and melanoma cell panels [1].

Ortho-OCF₃ Scaffold for ADME Optimization

Programs seeking to improve the metabolic stability of ATCAA‑derived lead compounds can use the ortho‑OCF₃ building block as a direct replacement for methoxy‑ or unsubstituted phenyl‑substituted thiazolidine‑4‑carboxylic acid precursors. The OCF₃ substituent eliminates the CYP450 O‑dealkylation liability while maintaining favorable lipophilicity (XLogP3‑AA = 0.4) within the drug‑like range [2]. This is particularly relevant for in vivo‑active ATCAA amides such as compound 1b, which demonstrated dose‑dependent tumor growth inhibition in A375 melanoma xenografts at 10 mg/kg, outperforming dacarbazine at 60 mg/kg [1].

Positional Isomer SAR Probe Pairs

Researchers investigating the steric and electronic contributions of the 2‑aryl substituent to target binding (e.g., colchicine‑binding site of tubulin for ATCAA‑derived melanoma antagonists) require matched ortho‑ and para‑OCF₃ positional isomer sets. The target compound (ortho‑OCF₃, CAS 1225071‑50‑0) paired with the para‑OCF₃ isomer (CAS 811841‑78‑8) provides a controlled probe pair where the primary variable is the steric environment at the thiazolidine C‑2 position, enabling deconvolution of steric vs. electronic contributions to binding affinity [3].

Application
Selection Property
Validation Focus
Amide library synthesis for SAR
(4S)-Stereochemistry and enantiomeric purity
Stereochemistry-SAR validation in cell-model panels
Metabolic stability optimization of leads
OCF₃-substituted scaffold
Metabolic stability profiling and exposure-model interpretation
Ortho/para isomer SAR probe design
Regioisomeric purity (ortho vs. para)
Steric vs. electronic contribution to target binding
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